3-Bromofuro[2,3-b]pyridine
Description
Significance of the Furo[2,3-b]pyridine (B1315467) Core as a Privileged Structure in Medicinal Chemistry and Organic Synthesis
The furo[2,3-b]pyridine scaffold, a fused heterocyclic system also known as 7-azabenzofuran, is recognized as a privileged structure in the fields of medicinal chemistry and organic synthesis. researchgate.net This designation stems from its recurring presence in a variety of biologically active compounds and its ability to interact with diverse biological targets. researchgate.net The unique arrangement of a furan (B31954) ring fused to a pyridine (B92270) ring imparts specific electronic and structural properties that are conducive to binding with enzymes and receptors, making it a valuable template for drug discovery. smolecule.commdpi.com
The versatility of the furo[2,3-b]pyridine core is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These activities include potential anticancer, antimicrobial, neuroprotective, and antiallergic effects. smolecule.comontosight.ai For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines, while others exhibit inhibitory effects on key kinases implicated in cancer progression, such as Lck and Akt. mdpi.comontosight.ai Furthermore, this scaffold has been explored for developing agents against multidrug-resistant Mycobacterium tuberculosis, highlighting its potential in addressing infectious diseases. smolecule.comnih.gov The capacity of this single molecular framework to serve as a basis for developing therapeutics for disparate conditions underscores its status as a privileged structure.
Table 1: Reported Biological Activities of Furo[2,3-b]pyridine Derivatives
| Biological Activity | Target/Application Area | Reference(s) |
|---|---|---|
| Anticancer | Kinase inhibition (e.g., B-Raf, Lck, Akt), Tubulin polymerization inhibition, Cytotoxicity against cancer cell lines | smolecule.commdpi.comcolab.ws |
| Antimicrobial | Mycobacterium tuberculosis (including drug-resistant strains) | smolecule.comnih.gov |
| Neuroprotective | Potential treatment for neurodegenerative diseases | ontosight.ai |
| Antiallergic | Antianaphylactic properties | smolecule.com |
Role of Halogenated Heterocycles, with Emphasis on Bromine, in Synthetic Transformations and Drug Discovery
Halogenated heterocycles are fundamental building blocks in modern organic synthesis and play a critical role in drug discovery. sigmaaldrich.com The introduction of a halogen atom, such as bromine, chlorine, or fluorine, into a heterocyclic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In synthetic chemistry, halogenated heterocycles are exceptionally versatile intermediates, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). researchgate.net This reactivity allows for the straightforward introduction of various functional groups, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. researchgate.netnih.gov
Bromine, in particular, offers a unique combination of properties that are highly advantageous in medicinal chemistry. Its size, moderate electronegativity, and polarizability allow it to serve as a potent hydrogen bond acceptor and, crucially, to participate in halogen bonding—a specific, noncovalent interaction where the bromine atom acts as a Lewis acid. researchgate.netump.edu.placs.org This interaction with electron-donating atoms like oxygen or nitrogen in protein active sites can significantly enhance ligand-protein binding affinity and selectivity. researchgate.netnih.gov The incorporation of bromine has been shown to improve the potency and pharmacokinetic profiles of drug candidates. researchgate.net Furthermore, bromo-substituted intermediates like 3-Bromofuro[2,3-b]pyridine are pivotal for constructing more complex molecules, serving as a handle for further chemical modification. researchgate.net For example, bromonitroalkenes, which are prepared from nitroalkenes, are valuable intermediates in synthesizing a variety of biologically active heterocyclic and carbocyclic scaffolds. rsc.org
Overview of Current Research Trajectories and Academic Interest in Furo[2,3-b]pyridine Chemistry
Academic and industrial interest in the chemistry of furo[2,3-b]pyridines remains strong, driven by the scaffold's proven utility in drug discovery and its synthetic versatility. researchgate.netnih.gov Current research is actively pursuing several key trajectories. A primary focus is the design and synthesis of new, highly functionalized furo[2,3-b]pyridine derivatives to explore and expand their biological activities. researchgate.net Recent studies have concentrated on developing novel anticancer agents, with researchers synthesizing and evaluating derivatives for their efficacy against various cancer cell lines and specific molecular targets like AKT1, ERα, and HER2. colab.wsnih.gov
Another significant area of research involves the development of more efficient and scalable synthetic methods to access the furo[2,3-b]pyridine core and its analogues. nih.gov Modern synthetic strategies, including metal-free C-H amination, intramolecular cyclizations, and multi-catalytic sequential reactions, are being developed to streamline the synthesis and allow for greater molecular diversity. nih.govresearchgate.netresearchgate.net The functionalization of the core structure, particularly at positions that allow for subsequent modifications like cross-coupling reactions, is a key objective to facilitate the creation of compound libraries for high-throughput screening. nih.gov The continued exploration of this heterocyclic system's reactivity and biological potential ensures that it will remain a subject of intensive research. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWYZRYGSLFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348911 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-58-5 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromofuro 2,3 B Pyridine and Its Precursors
Direct Synthesis Strategies for 3-Bromofuro[2,3-b]pyridine
Direct methods to introduce a bromine atom at the 3-position of the furo[2,3-b]pyridine (B1315467) ring system are crucial for efficient synthesis. These strategies primarily involve the regioselective bromination of a pre-formed furo[2,3-b]pyridine scaffold or the cyclization of precursors already containing the requisite bromine atom.
Regioselective Bromination of Furo[2,3-b]pyridine Scaffolds
The electrophilic substitution of furo[2,3-b]pyridines, including bromination, is a key reaction for their functionalization. semanticscholar.org The inherent electronic properties of the fused ring system, with an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, influence the regioselectivity of these reactions. nih.gov
Research has shown that the bromination of certain furo[2,3-b]pyridine derivatives can lead to the formation of 2,3-dibromo products, indicating reactivity at the 3-position. smolecule.com A mild method for the C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, which could potentially be adapted for regioselective bromination at other positions. acs.org The choice of brominating agent and reaction conditions is critical to control the position of bromination.
Computational methods, such as the RegioSQM method, have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems. amazonaws.com These tools can be valuable in designing synthetic routes that favor the formation of the desired 3-bromo isomer.
Cyclization Reactions Utilizing Brominated Precursors for Furo[2,3-b]pyridine Ring Formation
An alternative to direct bromination is the construction of the furo[2,3-b]pyridine ring from precursors that already contain a bromine atom at the appropriate position. This approach offers a high degree of control over the final substitution pattern.
One common strategy involves the use of halogenated pyridine precursors. For instance, a 3-bromofuro[3,2-b]pyridine (B1584629) has been synthesized, highlighting that isomers of the target compound can be prepared through specific precursor design. thermofisher.comfishersci.co.uksigmaaldrich.com While this example pertains to a different isomer, the principle of using a brominated starting material is directly applicable. The synthesis of 6-bromofuro[2,3-b]pyridine (B2682569) has been achieved through a copper(I) iodide-mediated cyclization, demonstrating the utility of metal catalysts in forming the fused ring system from a brominated precursor. vulcanchem.com
General Approaches for Furo[2,3-b]pyridine Core Construction Relevant to 3-Substitution
The synthesis of the furo[2,3-b]pyridine core is a prerequisite for subsequent bromination or can be adapted to incorporate a 3-substituent from the outset. Metal-catalyzed reactions have emerged as powerful tools for the construction of this heterocyclic system.
Metal-Catalyzed Annulation and Cross-Coupling Methodologies
Metal catalysis offers efficient and convergent pathways to the furo[2,3-b]pyridine skeleton. acsgcipr.org These methods often involve the formation of multiple bonds in a single operation, leading to high atom economy.
Palladium catalysts are widely employed in the synthesis of furo[2,3-b]pyridines. nih.gov One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations have been reported. nih.gov Another powerful approach is the palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes, which proceeds via cyclization and an N–H/C annulation. acs.orgthieme-connect.comresearchgate.net This method allows for the concurrent construction of the furan and pyridine rings. acs.orgthieme-connect.com
A concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been developed, which are suitable for palladium-mediated cross-coupling reactions. nih.gov This route starts from 2,5-dichloronicotinic acid and involves a tandem SNAr-cyclization reaction. nih.gov The synthesis of functionalized furo[2,3-b]pyridines has also been achieved via the palladium-catalyzed coupling of acetylenes to iodopyridones. scilit.com
Table 1: Examples of Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines
| Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| β-Ketodinitriles, Alkynes | Pd(OAc)₂, 1,10-phenanthroline, PTSA·2H₂O | Substituted Furo[2,3-b]pyridines | thieme-connect.com |
| 2,5-Dichloronicotinic acid, tert-Butyl 2-hydroxyacetate | NaH, TFA | 5-Chloro-furo[2,3-b]pyridin-3-ol | nih.gov |
| Iodopyridones, Acetylenes | Palladium catalyst | Functionalized Furo[2,3-b]pyridines | scilit.com |
This table is interactive. Click on the headers to sort.
Rhodium catalysts have also proven effective in constructing the furo[2,3-b]pyridine core. A rhodium-catalyzed tandem reaction of N-(pivaloyloxy)acrylamides with 1,3-diynes provides an efficient route to these heterocycles. acs.orgablesci.com This one-pot reaction involves a cascade of C–H activation, Lossen rearrangement, [4+2] annulation, and [3+2] annulation. acs.org Another rhodium-catalyzed method involves the tandem hydroformylation/acetalization of α,ω-alkenediols to produce perhydrofuro[2,3b]furans and perhydrofuro[2,3b]pyrans, which could potentially be adapted for the synthesis of the aromatic furo[2,3-b]pyridine system. nih.gov
Table 2: Rhodium-Catalyzed Synthesis of Furo[2,3-b]pyridine Derivatives
| Starting Materials | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| N-(Pivaloyloxy)acrylamides, 1,3-Diynes | Rhodium catalyst | Substituted Furo[2,3-b]pyridines | acs.orgablesci.com |
This table is interactive. Click on the headers to sort.
Application of Other Transition Metal Catalysis (e.g., Ni, Co, Cu, Fe)
While palladium catalysis is prominent, other transition metals like copper, nickel, iron, and cobalt have also been employed in the synthesis and functionalization of furo[2,3-b]pyridine systems. Copper-mediated oxidative cyclization, for instance, presents an effective strategy for constructing the furopyridine core. smolecule.com Research has also explored the use of copper powder in quinoline (B57606) at high temperatures for reactions such as decarboxylation, although this method requires careful control to prevent over-reduction.
Transition metal complexes of nickel(II), copper(I), and cobalt(II) with pyridine-containing ligands are well-established. jscimedcentral.commdpi.comwikipedia.org For example, NiCl₂ (py)₄ and CoCl₂ (py)₄ serve as valuable precursors in organonickel and organocobalt chemistry, respectively, highlighting their potential for catalyzing transformations on the pyridine ring of furo[2,3-b]pyridine derivatives. wikipedia.org Iron-catalyzed reactions, such as the double cross-dehydrogenative coupling of 1,3-dicarbonyl compounds, also offer potential pathways for functionalizing the furo[2,3-b]pyridine scaffold. acs.org
| Catalyst System | Reaction Type | Substrate(s) | Product | Yield (%) | Reference |
| Copper powder | Decarboxylation | Furo[2,3-b]pyridine-2,5-dicarboxylic acid | Furo[2,3-b]pyridine-5-carboxylic acid | - | |
| Fe-catalyst | Double Cross-Dehydrogenative Coupling | 1,3-Dicarbonyl compounds and Arylmethanes | Functionalized aromatics | - | acs.org |
| NiCl₂ (py)₄ | Precursor for organonickel reagents | - | - | - | wikipedia.org |
| CoCl₂ (py)₄ | Precursor for organocobalt reagents | - | - | - | wikipedia.org |
Metal-Free Synthetic Pathways and Conditions
Metal-free synthetic routes to furo[2,3-b]pyridines offer advantages in terms of cost, toxicity, and ease of purification. A notable metal-free method involves the reaction of 3-ethylcarboxylate pyridine N-oxides with acyl chlorides or anhydrides at ambient temperatures. researchgate.net This reaction proceeds through the formation of an ethyl acetoacetate (B1235776) derivative, which then undergoes deprotonation and cyclization to yield the furo[2,3-b]pyridine core. researchgate.net Yields for this method are reported to be in the range of 50-91%. researchgate.netnih.gov
Another metal-free approach involves the trapping of in situ generated 1,4-oxazepine (B8637140) intermediates, which are formed from the base-promoted 7-exo-dig cyclization of N-propargyl enaminones. researchgate.netorganic-chemistry.org This cascade reaction can be used to synthesize dihydrofuro[2,3-b]pyridines. organic-chemistry.org Additionally, the Bohlmann–Rahtz pyridine synthesis, a classic method, can be adapted to a one-pot, metal-free process for creating trisubstituted pyridines, which can serve as precursors to the furo[2,3-b]pyridine system. beilstein-journals.org
C-H Activation and Functionalization Approaches in Furo[2,3-b]pyridine Formation
Direct C-H activation and functionalization have emerged as powerful, atom-economical methods for modifying the furo[2,3-b]pyridine scaffold. nih.gov The pyridine N-oxide functionality can act as a directing group, facilitating regioselective C-H functionalization at the C2 and C8 positions of quinoline analogues under mild conditions. researchgate.net This strategy has been successfully applied to the C-H amination and borylation of the pyridine moiety in 2,3-substituted furo[2,3-b]pyridines. researchgate.netnih.gov
Palladium-catalyzed direct arylation is another key C-H functionalization technique. For example, the C7 position of 2,3-disubstituted furo[3,2-b]pyridines can be arylated using a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand. nih.gov Similarly, iridium(III)-catalyzed dual C-H functionalization has been used to synthesize naphtho[1′,2′:4,5]furo[3,2-b]pyridinones. acs.org These methods provide efficient routes to complex, functionalized furo[2,3-b]pyridine derivatives.
Organometallic Reagent-Mediated Syntheses (e.g., Organolithium, Grignard Reagents)
Organometallic reagents, particularly organolithium and Grignard reagents, are fundamental in the synthesis of functionalized pyridines and their derivatives. libretexts.orgresearchgate.net These strong nucleophiles and bases can be used to introduce a wide range of substituents onto the pyridine ring. libretexts.org For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, affords 2-substituted pyridines in good yields. organic-chemistry.org This approach can be applied to precursors of furo[2,3-b]pyridines.
Directed ortho-lithiation is a powerful technique for regioselective functionalization. ljmu.ac.uk In the synthesis of benzofuropyridines, 2-fluoropyridine (B1216828) can undergo directed ortho-lithiation followed by zincation and a Negishi cross-coupling with 2-bromophenyl acetates. ljmu.ac.uk This one-pot procedure ultimately leads to the formation of the fused ring system. ljmu.ac.uk Organozinc reagents, prepared via transmetallation from organolithium or Grignard reagents, offer enhanced chemoselectivity in these coupling reactions. researchgate.net
Microwave-Assisted Synthetic Protocols for Furo[2,3-b]pyridine Systems
Microwave-assisted synthesis has become a valuable tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.org This technology has been successfully applied to the synthesis of various heterocyclic systems, including furo[2,3-b]pyridine derivatives.
For instance, the Bohlmann–Rahtz pyridine synthesis can be performed in a microwave flow reactor, enabling a continuous, one-step process for producing trisubstituted pyridines. beilstein-journals.org Microwave irradiation has also been used in the synthesis of pyrano[4′,3′:3,4]furo[2,3-b]indoles and spiro[indene-2,3′-indeno[1,2-b]pyridine]triones. tandfonline.com In the synthesis of furo[2,3‐d]pyrido[1,2‐a]pyrimidin‐4‐ones, microwave irradiation at 150°C for just 60 seconds provided excellent yields, whereas conventional heating failed to produce the desired product. researchgate.net These examples highlight the significant advantages of microwave-assisted protocols in the synthesis of complex heterocyclic structures. tandfonline.comresearchgate.netchim.itmdpi.com
Regioselectivity and Chemoselectivity Control in this compound Synthesis
Controlling regioselectivity and chemoselectivity is crucial in the synthesis of specifically substituted furo[2,3-b]pyridines. The inherent reactivity of the pyridine ring often leads to a mixture of isomers during functionalization. The bromination of furo[2,3-b]pyridine derivatives, for example, can yield different products depending on the reaction conditions and the electronic nature of the substrate. smolecule.com
A key strategy for controlling regioselectivity is the use of directing groups. Pyridine N-oxides, for instance, direct functionalization to the C2 position. acs.org In palladium-catalyzed cross-coupling reactions, the choice of ligands and the relative reactivity of different leaving groups (e.g., triflates vs. chlorides) can be exploited to achieve chemoselectivity. nih.gov For example, in a 3-chloro-5-triflate-furo[2,3-b]pyridine system, palladium-catalyzed coupling occurs preferentially at the more reactive triflate position. nih.gov Blocking groups can also be employed to temporarily deactivate certain positions on the pyridine ring, allowing for regioselective functionalization at a desired site. nih.gov
Scalability and Process Optimization for Academic and Pre-Clinical Synthesis
The development of scalable and efficient synthetic routes is essential for producing sufficient quantities of furo[2,3-b]pyridine derivatives for academic research and pre-clinical studies. A concise, four-step synthesis of furo[2,3-b]pyridines with handles for cross-coupling at the 3- and 5-positions has been developed and successfully scaled up to the multi-gram level. nih.gov A key feature of this optimized route is that it requires only a single chromatographic purification step. smolecule.comnih.gov
The initial steps of this scalable synthesis, starting from 2,5-dichloronicotinic acid, can be performed on a gram scale without the need for column chromatography. nih.gov This involves esterification, a tandem S(N)Ar-cyclization reaction, and subsequent ester cleavage and decarboxylation. nih.gov The scalability of a procedure was also demonstrated in the synthesis of a dibenzofuro[2,3-b]pyridine, which was obtained in excellent yield after simple recrystallization. ljmu.ac.uk These optimized, scalable routes are critical for enabling extensive structure-activity relationship (SAR) studies and further development of furo[2,3-b]pyridine-based compounds. nih.gov
Chemical Reactivity and Functionalization Strategies of 3 Bromofuro 2,3 B Pyridine
Cross-Coupling Reactions of 3-Bromofuro[2,3-b]pyridine
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 3-position of the furo[2,3-b]pyridine (B1315467) ring is well-suited for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between organoboron compounds and organic halides. nih.gov This reaction is valued for the stability and low toxicity of the boronic acid and boronate ester reagents. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups.
Research has shown that the arylation and heteroarylation of similar brominated heterocyclic systems can be achieved using a variety of aryl and heteroaryl boronic acids. nih.gov For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with different boronic acids has been successfully demonstrated. nih.gov To prevent side reactions like debromination, specific catalyst systems, such as a combination of a palladium source and a bulky electron-rich phosphine (B1218219) ligand like XPhos, are often employed. nih.govrsc.org Microwave-assisted conditions have also been shown to be effective, leading to efficient reactions. nih.govrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with Bromoheterocycles
| Entry | Bromoheterocycle | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | - |
| 2 | Bromo-substituted F-BODIPY | 4'-Bromoacetophenone | Pd₂(dba)₃ / XPhos | Arylated F-BODIPY | - |
Data for illustrative purposes based on similar heterocyclic systems.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. wikipedia.org This method is known for its tolerance of a wide range of functional groups, and the stability of organotin reagents to air and moisture. wikipedia.org Both sp2-hybridized (aryl, vinyl) and sometimes sp3-hybridized (alkyl) groups can be transferred from the organotin reagent. wikipedia.orglibretexts.org
While direct examples involving this compound are not extensively detailed in the provided context, the general applicability of the Stille reaction to heteroaryl bromides is well-established. libretexts.org Acyl chlorides can also be coupled with organostannanes to produce ketones. wikipedia.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org
The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is conducted under mild conditions and is a powerful tool for constructing sp2-sp carbon bonds. nih.gov
The Sonogashira coupling has been successfully applied to various heteroaryl halides, including bromopyridines. nih.govscirp.org For example, the coupling of 2-amino-3-bromopyridines with a range of terminal alkynes has been reported to proceed in good yields using a palladium trifluoroacetate (B77799) catalyst with triphenylphosphine (B44618) as a ligand and copper(I) iodide as a co-catalyst. scirp.org The reaction conditions are generally mild, often carried out in a solvent like DMF at elevated temperatures. scirp.org This methodology provides a direct route to 3-alkynylfuro[2,3-b]pyridine derivatives, which are valuable precursors for more complex molecules.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 85 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 78 |
Data from the coupling of 2-amino-3-bromopyridine (B76627) as a model system. scirp.org
The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium complexes. organic-chemistry.org It is a versatile method for forming C-C bonds and was one of the first reactions to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org The required organozinc reagents can be generated in situ from the corresponding organolithium or Grignard reagents. orgsyn.org
The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, also catalyzed by nickel or palladium. wikipedia.org This reaction is economically advantageous as it uses readily available Grignard reagents directly. organic-chemistry.org However, its application can be limited by the reactivity of the Grignard reagent towards certain functional groups. organic-chemistry.org Both Negishi and Kumada couplings are powerful tools for the arylation and alkylation of heteroaryl halides. orgsyn.orgwikipedia.org For instance, the Kumada coupling has been used for the large-scale synthesis of aliskiren, a medication for hypertension. wikipedia.org
Sonogashira Coupling for Alkyne Integration
C-H Functionalization of this compound Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com
In many C-H activation reactions, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, thereby achieving regioselectivity. sigmaaldrich.com For pyridine-containing molecules, the pyridine (B92270) nitrogen itself can act as a directing group, facilitating functionalization at the C2 position. nih.gov However, achieving functionalization at more distant positions often requires the installation of a separate directing group.
For example, amide groups, such as 8-aminoquinoline (B160924) amides, have been shown to direct the arylation of β-methylene C-H bonds. nih.gov In the context of a substituted furo[2,3-b]pyridine, a strategically placed directing group on a substituent could potentially direct C-H activation to a specific position on the pyridine or furan (B31954) ring. Rhodium(III) catalysts have been used for pyridine-directed C-H amination and arylation. nih.gov Palladium catalysts are also widely used for a variety of directed C-H functionalization reactions, including acetoxylation and iodination. nih.gov
The development of C-H functionalization methods for the furo[2,3-b]pyridine core is an active area of research. For instance, C-H amination and borylation reactions have been successfully explored on the pyridine moiety of 2,3-substituted furo[2,3-b]pyridines. researchgate.net
Regioselective C-H Amination
Direct C-H amination of the furo[2,3-b]pyridine core offers an efficient route to introduce nitrogen-containing functionalities. Research has demonstrated that the pyridine moiety of the 2,3-substituted furo[2,3-b]pyridine framework can be successfully functionalized through C-H amination reactions. nih.govresearchgate.net This transformation provides a direct method for synthesizing aminated derivatives, which are valuable in medicinal chemistry. chemrxiv.org
For instance, studies on related azaarene systems have shown that direct C-H amination can be achieved without pre-functionalization, providing access to various isomers. chemrxiv.org One approach involves the use of an in-situ generated pyridine-ligated I(III) reagent, which acts as both an activator and a source of the aminating agent. chemrxiv.org While specific examples detailing the regioselective C-H amination of this compound are not extensively documented in the provided results, the general reactivity of the furo[2,3-b]pyridine core suggests that such transformations are feasible and would likely occur on the electron-deficient pyridine ring. nih.govresearchgate.net The development of regioselective C-H amination methods for 2-alkyl nitrogen heterocycles, proceeding through radical translocation, highlights the potential for functionalizing specific positions on the heterocyclic scaffold. whiterose.ac.uk
Radical C-H Arylation and Alkenylation
Radical C-H arylation and alkenylation reactions provide a direct means to form carbon-carbon bonds, offering an atom-economical approach to functionalize the furo[2,3-b]pyridine core. researchgate.net However, research indicates that radical C-H arylation processes on the 2,3-substituted furo[2,3-b]pyridine framework may not be as efficient as other C-H functionalization methods like amination and borylation. nih.govresearchgate.net
Despite potential challenges, various methods for the C-H alkenylation of pyridines have been developed, often employing transition metal catalysis. nih.govd-nb.info For instance, nickel-catalyzed C-H alkenylation of pyridines with alkynes has been reported, providing a direct route to C-C bond formation. nih.gov Similarly, rhodium-catalyzed direct arylation has been used to install aryl groups at the 2-position of furo[2,3-b]pyridine. researchgate.net Copper-catalyzed meta-selective C-H arylation and alkenylation of pyridines through dearomatized intermediates has also been demonstrated. nih.gov These methods highlight the potential for radical C-H functionalization of the this compound core, although the regioselectivity and efficiency would likely be influenced by the electronic properties of the bicyclic system and the specific reaction conditions employed.
Acylation and Trifluoromethylation at C-H Sites
Acylation and trifluoromethylation are important transformations for introducing key functional groups into organic molecules. The direct C-H acylation and trifluoromethylation of quinoxalinones has been achieved using a heterogeneous photocatalyst, demonstrating the feasibility of such reactions on N-heterocyclic systems. rsc.org
In the context of furo[2,3-b]pyridines, the acylation of the 3-amino group in 3-aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride is a known transformation, indicating the reactivity of substituents on the heterocyclic core. sciforum.net While direct C-H acylation of the this compound ring is not explicitly detailed in the provided results, the principles of C-H functionalization suggest it could be a viable, albeit potentially challenging, transformation.
Trifluoromethylation of acyl fluorides to trifluoromethyl compounds can be achieved using reagents like FLUOLEAD® in combination with Olah's reagent. beilstein-journals.org This suggests a potential two-step strategy for introducing a trifluoromethyl group onto the furo[2,3-b]pyridine core: initial C-H acylation followed by conversion of the resulting acyl group.
Nucleophilic Substitution Reactions at the Bromine Center of this compound
The bromine atom at the 3-position of this compound is susceptible to nucleophilic substitution, providing a key route for functionalization. This reactivity is analogous to that observed in other bromo-substituted pyridines and related heterocycles. quimicaorganica.org In general, pyridines with leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org While substitution at the 3-position is generally slower, it can still be achieved under appropriate conditions. quimicaorganica.org
For the related compound 3-bromofuro[3,4-b]pyridine-5,7-dione (B2529039), the bromine atom can be displaced by nucleophiles such as amines. This suggests that this compound would also react with various nucleophiles, such as amines and thiols, to yield the corresponding 3-substituted derivatives. smolecule.com This type of reaction is fundamental for building more complex molecules from the this compound scaffold.
Electrophilic Aromatic Substitution Reactions on the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine system consists of an electron-rich furan ring and an electron-deficient pyridine ring. nih.gov This electronic dichotomy dictates the regioselectivity of electrophilic aromatic substitution reactions. Electrophilic attack is expected to occur preferentially on the electron-rich furan ring.
Studies on the bromination of this compound have shown that the reaction affords the 2,3-dibromo derivative, indicating that electrophilic bromination occurs at the C-2 position of the furan ring. researchgate.net Similarly, nitration of this compound yields the 2-nitro-3-bromo compound, further confirming that electrophilic substitution is directed to the C-2 position. researchgate.net
In the case of 6-hydroxybenzofuro[2,3-b]pyridine, various electrophilic formylation reactions were attempted, with some success in introducing a formyl group onto the benzene (B151609) ring, highlighting the influence of activating groups on the regioselectivity of electrophilic substitution. beilstein-journals.org
Ring-Opening and Rearrangement Reactions of the Furo[2,3-b]pyridine System
The furo[2,3-b]pyridine core, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of novel heterocyclic scaffolds.
Reactions involving the furan ring of furo[2,3-b]pyridines can be initiated by nucleophiles, leading to the opening of the furan ring. researchgate.net For example, the furopyridine core has been shown to be stable under basic conditions, but the furan moiety can undergo a ring-opening reaction with hydrazine, generating a pyridine-dihydropyrazolone scaffold. nih.gov An unusual example of nucleophilic opening of the furan ring is the base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines into 3-(oxazol-4-yl)pyridin-2-ones. researchgate.net
Additionally, a reversible ring-opening has been observed in the octahydrofuro[2,3-b]pyridine system, where treatment of a bromo-substituted derivative with DBU led to the regeneration of the starting alcohol through a debrominative ring-opening process. clockss.org Tandem ring-opening and formal [3+2] cycloaddition reactions have also been reported for related furo[2,3-d]pyrimidine-2,4-diones. rsc.org
Functional Group Interconversions Involving the Bromine Atom
The bromine atom at the 3-position of the furo[2,3-b]pyridine ring is a key functional handle for synthetic modifications. As a halogen, it serves as a good leaving group in various nucleophilic substitution reactions, allowing for its replacement with a wide range of other functional groups. vanderbilt.eduwikipedia.org This process, known as functional group interconversion, is fundamental in synthetic organic chemistry for elaborating molecular scaffolds. imperial.ac.ukcompoundchem.com
The reactivity of the C-Br bond in this compound is influenced by the electron-rich furan ring and the electron-deficient pyridine ring. While direct data on nucleophilic substitution for this compound is limited in the provided search results, the reactivity of analogous structures provides significant insight. For instance, studies on similar heterocyclic systems like 3-bromofuro[3,4-b]pyridine-5,7-dione demonstrate that the bromine atom can be readily displaced by nucleophiles such as amines and thiols. This suggests that this compound would likely undergo similar transformations.
A representative example of such a reaction involves the nucleophilic substitution of a bromo-furopyridine derivative with an amine, where the amine displaces the bromide to form a new carbon-nitrogen bond.
Table 1: Example of Nucleophilic Substitution on a Bromo-Furopyridine System
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 3-Bromofuro[3,4-b]pyridine-5,7-dione | 2-Ethyl-1-hexylamine | Acetic acid, reflux, 12 h | N-(2-Ethylhexyl)-3-amino-furo[3,4-b]pyridine-5,7-dione | 42% |
This type of reaction highlights the potential to introduce diverse functionalities, such as amino groups, which can be pivotal for modifying the compound's biological or physicochemical properties. The conditions for these reactions can often be tailored, for example by using different solvents or bases, to optimize the yield and selectivity of the desired product.
Palladium-Mediated Functionalization at Specific Positions (e.g., 3- and 5-positions)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for functionalizing heteroaromatic compounds. nih.govevitachem.com The furo[2,3-b]pyridine scaffold, and specifically this compound, is an excellent substrate for such transformations. The bromine at the 3-position serves as a reactive site for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for coupling with various partners like boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkynes (Sonogashira coupling).
Research has focused on developing synthetic routes that install "handles" at the 3- and 5-positions of the furo[2,3-b]pyridine core to enable selective, sequential palladium-mediated functionalization. nih.gov This allows for the controlled and directional synthesis of complex derivatives. While the chlorine atom at the 5-position can be less reactive, the bromine at the 3-position is well-suited for a range of coupling reactions. nih.gov
The conditions for these reactions are well-established for analogous heterocyclic systems, such as 7-azaindoles (pyrrolo[2,3-b]pyridines), which are isosteric with furo[2,3-b]pyridines. beilstein-journals.org These studies provide a reliable blueprint for the likely successful conditions for functionalizing this compound. For example, the Buchwald-Hartwig amination of bromo-substituted azaindoles proceeds efficiently using a combination of a palladium precursor like Pd₂(dba)₃, a specialized phosphine ligand such as Xantphos, and a base like cesium carbonate (Cs₂CO₃) in a solvent like dioxane. beilstein-journals.org
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling on an Analogous Heterocycle
| Reaction Type | Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. | Yield | Reference |
| C-N Coupling (Buchwald-Hartwig) | 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100°C | ~90% | beilstein-journals.org |
| C-N Coupling (Buchwald-Hartwig) | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65°C | 84% | nih.gov |
| C-O Coupling | 4-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridine | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100°C | 92% | beilstein-journals.org |
These examples demonstrate the high efficiency and broad applicability of palladium catalysis for modifying halogenated pyridine-fused heterocycles. The choice of ligand and base is often critical for achieving high yields and preventing side reactions. beilstein-journals.orgnih.gov The ability to functionalize both the 3- and 5-positions chemoselectively opens avenues for creating diverse libraries of furo[2,3-b]pyridine derivatives for applications in fields such as medicinal chemistry. nih.govnih.gov
Mechanistic and Kinetic Studies in 3 Bromofuro 2,3 B Pyridine Chemistry
Elucidation of Reaction Mechanisms for Synthetic Transformations
The synthetic utility of 3-bromofuro[2,3-b]pyridine is rooted in a variety of chemical transformations, each proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Electrophilic substitution reactions, such as bromination and nitration, have been studied to understand the reactivity of the furo[2,3-b]pyridine (B1315467) core. researchgate.net The inherent electron distribution of the fused ring system directs the regioselectivity of these transformations. For instance, the bromination of this compound typically yields the 2,3-dibromo derivative, indicating that the C2 position is susceptible to electrophilic attack. researchgate.netsmolecule.com Similarly, nitration introduces a nitro group at the 2-position, forming 2-nitro-3-bromo compounds. researchgate.netsmolecule.com The regioselectivity is influenced by the electronic properties of the substrate and the reaction conditions. smolecule.com
Nucleophilic aromatic substitution (SNAr) provides another key pathway for functionalizing the pyridine (B92270) ring. The synthesis of the core furo[2,3-b]pyridine skeleton can involve the displacement of a halide (like chloride) on a pyridine precursor by an oxygen nucleophile, followed by an intramolecular cyclization to form the furan (B31954) ring. nih.gov A putative intermediate is formed during this process before the final ring closure. nih.gov
Furthermore, rearrangements of substituted furo[2,3-b]pyridines have been observed. A base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridine derivatives has been reported to produce 3-(oxazol-4-yl)pyridine-2-ones. researchgate.net This transformation highlights the potential for skeletal reorganization under specific conditions.
Table 1: Mechanistic Pathways in this compound Chemistry
| Reaction Type | Reagents/Conditions | Proposed Mechanism | Key Features |
|---|---|---|---|
| Electrophilic Bromination | Bromine, Acetic Acid | Electrophilic Aromatic Substitution | Attack at the electron-rich C2 position of the furan ring. researchgate.netsmolecule.com |
| Nitration | Nitrating agent | Electrophilic Aromatic Substitution | Introduction of a nitro group at the C2 position. researchgate.netsmolecule.com |
| Furan Ring Formation | Sodium Hydride, Ethyl 2-hydroxyacetate | Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Cyclization | Displacement of a leaving group on the pyridine ring by an alkoxide, leading to ring closure. nih.gov |
| Rearrangement | Base catalysis | Base-catalyzed Rearrangement | Transformation of a 3-acylamino substituent into an oxazole (B20620) ring with concomitant pyridine ring modification. researchgate.net |
Kinetic Isotope Effect (KIE) Investigations
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. wikipedia.orglibretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. wikipedia.org While specific KIE studies on this compound are not extensively documented in the literature, the principles can be applied to understand its reactivity.
A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For example, in a hypothetical C-H activation reaction at a specific position on the furo[2,3-b]pyridine ring, replacing the hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a normal KIE, kH/kD > 1) if the C-H bond cleavage is the slowest step. libretexts.org
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation. libretexts.org These effects are typically smaller and can provide insight into changes in hybridization or steric environment at the transition state. princeton.edu For instance, a reaction that involves a change from sp2 to sp3 hybridization at a carbon atom adjacent to an isotopic label would exhibit a secondary KIE. wikipedia.org
Table 2: Application of KIE in Mechanistic Analysis
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight |
|---|---|---|---|
| Primary KIE | Isotopic substitution at the bond being broken/formed in the rate-determining step. princeton.edu | > 2 | Indicates that the bond to the isotope is cleaved in the slowest step of the reaction. libretexts.org |
| Secondary KIE (α) | Isotopic substitution at the α-position to the reaction center. wikipedia.org | 0.8 - 1.2 | Probes changes in hybridization (sp2 to sp3 or vice-versa) at the transition state. wikipedia.org |
| Secondary KIE (β) | Isotopic substitution at the β-position to the reaction center. libretexts.org | ~1.15 - 1.3 | Often attributed to hyperconjugation effects in the transition state. libretexts.org |
| Solvent Isotope Effect | The reaction is run in a deuterated solvent (e.g., D2O instead of H2O). univ-amu.fr | Varies | Indicates the involvement of the solvent in the rate-determining step, often as a proton donor or acceptor. univ-amu.fr |
Characterization and Trapping of Reactive Intermediates
The direct observation or trapping of transient species provides compelling evidence for proposed reaction mechanisms. In the chemistry of pyridines and related heterocycles, several types of reactive intermediates have been identified.
One notable example involves the use of borane (B79455) reagents to activate the pyridine ring. In reactions of pyridine derivatives with triborane (B3H7), stable dearomatic dihydropyridine (B1217469) intermediates have been generated through nucleophilic addition. nih.gov These intermediates were successfully characterized in solution using 1H and 11B NMR spectroscopy, providing direct proof of the activation mechanism where the B3H7 coordination facilitates intramolecular charge transfer. nih.gov
In other transformations, intermediates are too reactive to be isolated but can be captured by "trapping" agents. For instance, in related furo[2,3-b]pyridine systems, a highly reactive 1,4-oxazepine (B8637140) intermediate, generated in situ, has been successfully trapped using alcohols, thiols, or aldehydes to form stable products. researchgate.net This strategy confirms the existence of the transient oxazepine ring. In transition metal-mediated reactions, intermediates often involve the metal center, such as the rhodacycle formed during Rh(III)-catalyzed annulations. nih.gov
Table 3: Reactive Intermediates in Furo[2,3-b]pyridine Chemistry
| Intermediate Type | Generating Reaction | Method of Detection/Characterization | Significance |
|---|---|---|---|
| Dihydropyridine Adduct | Nucleophilic addition mediated by B3H7 | 1H and 11B NMR Spectroscopy | Confirms the dearomatization of the pyridine ring as a key activation step. nih.gov |
| 1,4-Oxazepine | Base-promoted 7-exo-dig cyclization | Trapping with alcohols, thiols, or aldehydes | Provides evidence for a transient, strained heterocyclic intermediate. researchgate.net |
| Phosphonium Salts | Halogenation using phosphine (B1218219) reagents | Inferred from reaction products | Act as key intermediates in certain halogenation methodologies. smolecule.com |
| Organometallic Complexes (e.g., Rhodacycle) | Rh(III)-catalyzed annulation | Inferred from catalytic cycle analysis | Key species in the catalytic pathway of transition metal-mediated C-H activation. nih.gov |
Analysis of Catalytic Cycles in Transition Metal-Mediated Processes
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions to functionalize molecules like this compound. The elucidation of the catalytic cycles governing these processes is essential for catalyst design and reaction optimization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are frequently employed. mdpi.com A typical Suzuki coupling cycle for this compound would involve three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation: A boronic acid (or ester) transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. mdpi.com
More complex catalytic cycles are also prevalent. Rhodium(III)-catalyzed annulation reactions of N-aryl-2-aminopyridines proceed through a cycle involving C-H activation to form a six-membered rhodacycle intermediate. nih.gov This is followed by insertion of an alkyne or alkene, and subsequent reductive elimination or other transformations to yield the final product. nih.gov Dual catalytic systems, such as those combining a photoredox catalyst with a nickel catalyst, feature intricate cycles where the photocatalyst generates radical species that participate in a separate nickel-centered catalytic cycle. uni-regensburg.de In such a system, a bromine radical can be generated from an alkyl bromide, which then acts as a hydrogen atom transfer (HAT) agent. uni-regensburg.de
Table 4: Key Steps in Transition Metal-Mediated Catalytic Cycles
| Catalytic System | Key Steps | Metal Oxidation States | Intermediate Species |
|---|---|---|---|
| Palladium-Catalyzed Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com | Pd(0) ↔ Pd(II) | Aryl-Pd(II)-Halide complex |
| Rhodium-Catalyzed Annulation | C-H Activation, Insertion, Protonation/Reductive Elimination nih.gov | Rh(III) | Six-membered Rhodacycle |
| Dual Photoredox/Nickel Catalysis | Single Electron Transfer (SET), Oxidative Addition, Photo-elimination, Hydrogen Atom Transfer (HAT) uni-regensburg.de | Ni(II) ↔ Ni(III) | Ni(III)-alkyl complex, Bromine radical |
Computational and Theoretical Investigations of 3 Bromofuro 2,3 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For the furo[2,3-b]pyridine (B1315467) scaffold, DFT studies reveal key characteristics that govern its reactivity. tandfonline.comresearchgate.net While specific computational data for 3-bromofuro[2,3-b]pyridine is not extensively published, the electronic properties of the parent furo[2,3-b]pyridine molecule can be analyzed to infer the effects of the bromo-substituent.
A DFT study on various furopyridine isomers using the B3LYP/6-31G(d) method provides foundational data for the parent furo[2,3-b]pyridine structure. tandfonline.com The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial indicators of chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity and stability of the molecule. These descriptors include ionization potential, electron affinity, chemical hardness (η), and electrophilicity (ω). tandfonline.com For instance, a lower chemical hardness suggests higher reactivity.
| Calculated Property | Furo[2,3-b]pyridine (Parent Scaffold) tandfonline.com | Predicted Effect of 3-Bromo Substitution |
|---|---|---|
| Total Energy (Hartree) | -436.51 | Lower (more stable) |
| HOMO Energy (eV) | -6.42 | Lowered |
| LUMO Energy (eV) | -0.91 | Lowered |
| HOMO-LUMO Gap (eV) | 5.51 | Altered, potentially slightly decreased |
| Dipole Moment (Debye) | 2.89 | Altered due to the polar C-Br bond |
| Chemical Hardness (η) | 2.755 | Altered |
| Electrophilicity (ω) | 1.44 | Increased |
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the pyridine (B92270) nitrogen, indicating its propensity to act as a hydrogen bond acceptor or a site for protonation. The bromine atom would create a region of slight positive potential (a σ-hole) on its outer surface, which can participate in halogen bonding.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states (TS) that connect them. Computational modeling allows for the exploration of reaction energy profiles, providing insights into reaction feasibility and selectivity. e3s-conferences.org A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. arxiv.org
For this compound, reaction pathway modeling can be applied to understand key transformations such as electrophilic aromatic substitution. Experimental studies show that nitration of this compound yields the 2-nitro-3-bromo product, indicating a regioselective preference for substitution at the C2 position of the furan (B31954) ring. researchgate.net
A computational investigation of this reaction would involve:
Modeling Reactants and Products: Optimizing the geometries of the starting material (this compound and the electrophile, e.g., NO₂⁺) and the final product (2-nitro-3-bromofuro[2,3-b]pyridine).
Locating the Transition State: Searching the potential energy surface for the transition state structure corresponding to the attack of the electrophile at the C2 position. This involves complex algorithms that locate the saddle point connecting reactants and intermediates. e3s-conferences.orgarxiv.org
Calculating Activation Energy: The energy difference between the transition state and the reactants provides the activation barrier. A lower activation barrier for attack at C2 compared to other positions (like C5 or C6 on the pyridine ring) would computationally confirm the observed regioselectivity.
Identifying Intermediates: The reaction likely proceeds through a Wheland intermediate (a σ-complex), where the aromaticity of the furan ring is temporarily disrupted. researchgate.net The stability of this intermediate is a key factor in determining the reaction outcome.
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
Computational chemistry has become an invaluable tool for predicting the outcome of reactions where multiple isomers can be formed. amazonaws.com The regioselectivity of electrophilic aromatic substitution on heteroaromatic systems, for example, can be predicted by calculating the relative energies of the possible intermediates or transition states. researchgate.net
For this compound, electrophilic attack can potentially occur on either the furan or the pyridine ring. Experimental evidence shows that bromination and nitration preferentially occur at the C2 position. researchgate.net This can be rationalized computationally. The furan ring is generally more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. The bromine atom at C3 deactivates the furan ring but directs the incoming electrophile to the C2 position.
Computational methods like the RegioSQM tool can automate the prediction of regioselectivity for electrophilic aromatic substitutions. thermofisher.com This method calculates the free energies of all possible protonated regioisomers (as models for the Wheland intermediate) and identifies the most stable one as the most likely site of reaction. thermofisher.com This approach has been successfully applied to a large number of heteroaromatic systems.
In the case of stereoselectivity, computational methods can predict the favored stereoisomer by calculating the energies of the diastereomeric transition states leading to different products. For reactions involving this compound that create a new chiral center, computational modeling could determine the facial selectivity of attack on the heterocyclic core, although specific studies are lacking. General methods for predicting stereoselectivity often involve detailed analysis of transition state geometries to identify the steric and electronic factors that favor one stereochemical outcome over another. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. researchgate.netnih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to the structure-based drug design process involving this and related scaffolds. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can be used to screen virtual libraries of compounds against the ATP-binding site of a target kinase. researchgate.net The process involves:
Preparing the 3D structures of the protein target (e.g., from the Protein Data Bank) and the ligands.
Using a docking algorithm to place the ligand into the binding site in multiple possible conformations and orientations.
Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Docking studies on related furo[2,3-b]pyridine and thieno[2,3-b]pyridine (B153569) derivatives against kinases like PIM-1 and CDK2 have shown that the heterocyclic core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. researchgate.netresearchgate.net The substituents on the scaffold, such as the bromine at C3, would occupy other pockets within the active site, influencing binding affinity and selectivity.
| Target Protein | Ligand Scaffold | Key Computational Findings | Reference |
|---|---|---|---|
| PIM-1 Kinase | Thieno[2,3-b]pyridine | Docking predicted key hydrogen bonds with the hinge region (Glu121) and hydrophobic interactions. Good correlation between docking scores and experimental IC₅₀ values. | researchgate.net |
| CDK2 | Furo[2,3-b]pyridine | Docking revealed binding modes similar to known inhibitors, with the furo[2,3-b]pyridine core interacting with the hinge region. RMSD values from re-docking validated the protocol. | researchgate.net |
| AKT1 | Furo[2,3-b]pyridine | Molecular docking and MD simulations were used to investigate binding affinities and mechanisms, showing strong binding potential. | mdpi.com |
| Multiple GPCRs | Thieno[2,3-b]pyridine | A panel of docking scaffolds was used to identify potential off-targets, with the A2A receptor showing strong binding. | nih.gov |
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view. researchgate.net Starting from a docked pose, an MD simulation calculates the atomic motions of the protein-ligand complex over time (typically nanoseconds to microseconds). This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site. Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Binding free energy calculations, such as MM-PBSA, can also be performed on MD trajectories to provide a more accurate estimate of binding affinity than docking scores alone.
Academic Applications and Research Trajectories of 3 Bromofuro 2,3 B Pyridine Derivatives
Research in Medicinal Chemistry and Drug Discovery
The fusion of a furan (B31954) ring with a pyridine (B92270) ring creates the furo[2,3-b]pyridine (B1315467) system, also known as 7-azabenzofuran. researchgate.net This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets and exhibiting diverse pharmacological effects. researchgate.netderpharmachemica.com The bromine atom at the 3-position of 3-Bromofuro[2,3-b]pyridine provides a reactive site for further chemical modifications, such as substitution and cross-coupling reactions, allowing for the synthesis of a wide array of derivatives. researchgate.net These synthetic efforts are aimed at exploring and optimizing the biological activities inherent to the parent scaffold.
Exploration of the Furo[2,3-b]pyridine Scaffold in Therapeutic Development
The furo[2,3-b]pyridine moiety is an important structural component in many biologically active compounds. researchgate.netlookchem.com Researchers have systematically investigated this scaffold, leading to the discovery of derivatives with a broad spectrum of pharmacological properties. researchgate.netcolab.ws These activities include anticancer, antimicrobial, anti-inflammatory, and kinase inhibition. colab.wsontosight.aiontosight.ai The interest in this class of compounds stems from their potential to serve as foundational structures for the development of new therapeutic agents. researchgate.netcolab.ws The versatility of the furo[2,3-b]pyridine core allows for the generation of large libraries of compounds, each with unique substitution patterns that can be fine-tuned to enhance potency and selectivity for specific biological targets. researchgate.netontosight.ai
Investigation of Biological Activities of this compound Derivatives
Starting from this compound, chemists can introduce various functional groups to modulate the molecule's physicochemical properties and its interaction with biological systems. This has led to the identification of derivatives with significant potential in several therapeutic areas. researchgate.netontosight.ai
The furo[2,3-b]pyridine framework is a prominent scaffold in the design of new anticancer agents. researchgate.netresearchgate.netcolab.ws Derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.
Recent studies have highlighted the potential of newly synthesized furo[2,3-b]pyridine derivatives against breast cancer. colab.ws For instance, certain derivatives prepared from chalcones showed potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. colab.ws Another area of investigation involves thieno/furo[2,3-b]pyridine derivatives, which have been evaluated for their in vitro anti-proliferative activity against human liver (HUH-7), lung (A549), and breast (MCF-7) cancer cells. nih.gov Specific compounds in this class displayed significant anti-proliferative effects and high selectivity towards cancer cells. nih.gov
One notable derivative, (3-amino-5-bromofuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone, has been identified as having potential anticancer properties due to its unique structural features. ontosight.ai The design of new molecules often focuses on establishing structure-activity relationships to identify the chemical modifications that most effectively enhance biological activity against cancer cells. mdpi.com
| Derivative Class | Cancer Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridines from chalcones | MCF-7 (Breast) | Potent cytotoxic activity | colab.ws |
| Furo[2,3-b]pyridines from chalcones | MDA-MB-231 (Breast) | Potent cytotoxic activity | colab.ws |
| Thieno/furo[2,3-b]pyridines | HUH-7 (Liver) | Significant anti-proliferative activity | nih.gov |
| Thieno/furo[2,3-b]pyridines | A549 (Lung) | Significant anti-proliferative activity | nih.gov |
| Thieno/furo[2,3-b]pyridines | MCF-7 (Breast) | Significant anti-proliferative activity | nih.gov |
| (3-amino-5-bromofuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone | General | Potential anticancer properties | ontosight.ai |
The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. The furo[2,3-b]pyridine scaffold has been explored for its potential in this domain. researchgate.netontosight.ai Studies have shown that derivatives containing a heterocyclic substituent at the 2-position of the furo[2,3-b]pyridine ring can exhibit antimicrobial activity. researchgate.net The general pyridine core is well-established in compounds with therapeutic properties, including antimicrobial and anti-tuberculosis (anti-TB) effects. derpharmachemica.comnih.gov
Research into related thieno[2,3-b]pyridine-based compounds has shown promising antimicrobial activity against a panel of bacterial and fungal strains. ekb.eg Similarly, derivatives of this compound, such as (3-amino-5-bromofuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone, are being investigated for their potential antimicrobial effects. ontosight.ai The synthesis of novel derivatives continues to be a strategy for discovering new agents to combat microbial infections, including those caused by Mycobacterium tuberculosis. derpharmachemica.com
| Derivative Class | Activity Type | Target/Observation | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine scaffold | Antimicrobial | General exploration of activity | ontosight.ai |
| 2-heterocyclyl-furo[2,3-b]pyridines | Antimicrobial | Activity demonstrated | researchgate.net |
| (3-amino-5-bromofuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone | Antimicrobial | Potential activity explored | ontosight.ai |
| General Furo[2,3-b]pyridine derivatives | Antimicrobial, Antiviral | Identified as a promising scaffold | researchgate.net |
| General Pyridine analogues | Antitubercular | Basis for designing new agents against Mycobacterium tuberculosis | derpharmachemica.com |
Chronic inflammation is implicated in numerous diseases, driving the search for new anti-inflammatory drugs. Compounds featuring the furo[2,3-b]pyridine scaffold have been investigated for this purpose. ontosight.aiontosight.ai For example, research into compounds with structural similarities to (3-amino-5-bromofuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone has explored their potential anti-inflammatory properties. ontosight.ai
While direct studies on this compound derivatives are emerging, research on other pyridine derivatives provides mechanistic insights. For instance, some 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory activity, which is hypothesized to be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. nih.govnih.gov This suggests a potential mechanism that could be relevant for appropriately substituted furo[2,3-b]pyridine derivatives.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The furo[2,3-b]pyridine scaffold has proven to be a valuable template for designing potent and selective kinase inhibitors. nih.govmdpi.com
Derivatives of furo[2,3-b]pyridine have been identified as inhibitors of several important kinases:
Akt: This serine/threonine kinase is a key node in cell survival pathways. Molecular docking studies of certain furo[2,3-b]pyridine derivatives have shown strong binding affinities to Akt1, suggesting a mechanism for their anticancer effects. colab.wsnih.gov
Lck: As a tyrosine kinase crucial for T-cell signaling, Lck is a target for immunomodulatory and anti-inflammatory drugs. Furo[2,3-b]pyridine derivatives have demonstrated activity as Lck inhibitors. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression, making it a prime target in oncology. Furo[2,3-b]pyridine derivatives are among the heterocyclic systems that have gained interest as potential CDK2 inhibitors. nih.govresearchgate.net
FAK: Focal Adhesion Kinase (FAK) is involved in cancer cell proliferation and migration. A series of thieno/furo[2,3-b]pyridine derivatives were designed as FAK inhibitors, with two compounds potently inhibiting the FAK enzyme with IC₅₀ values of 54.96 and 50.98 nM, respectively. nih.gov
CaMKK2: Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) is linked to several diseases. In an effort to develop a selective inhibitor, a medicinal chemistry campaign modified a pyrrolo[2,3-b]pyridine hinge-binder to a furo[2,3-b]pyridine core. mdpi.com This strategy successfully yielded a potent and more selective CaMKK2 inhibitor, SGC-CAMKK2-1, with an IC₅₀ of 30 nM. mdpi.comnih.gov
| Target Kinase | Derivative Class | Reported Finding | Reference |
|---|---|---|---|
| Akt1 | Furo[2,3-b]pyridines | Strong binding affinity in docking studies; identified as inhibitors. | colab.wsnih.gov |
| Lck | Furo[2,3-b]pyridines | Demonstrated in vitro activity as inhibitors. | nih.gov |
| CDK2 | Furo[2,3-b]pyridines | Renewed interest as a template for inhibitor discovery. | nih.govresearchgate.net |
| FAK | Thieno/furo[2,3-b]pyridines | Potent inhibition with IC₅₀ values ~50-55 nM. | nih.gov |
| CaMKK2 | Furo[2,3-b]pyridines | Scaffold hopping led to a selective inhibitor (IC₅₀ = 30 nM). | mdpi.com |
Receptor Modulation Research (e.g., Cannabinoid Receptor CB1R, Estrogen Receptor Alpha, HER2)
Derivatives of the furo[2,3-b]pyridine core have been investigated for their ability to modulate the activity of several key biological receptors implicated in a range of diseases.
Cannabinoid Receptor CB1R: The furo[2,3-b]pyridine scaffold has been identified as a promising structure for the development of inverse agonists for the cannabinoid receptor 1 (CB1R). researchgate.net CB1R, a G protein-coupled receptor, is widely expressed in the central and peripheral nervous system and plays a role in various physiological processes. wikipedia.org Modulation of CB1R activity is a therapeutic strategy for several conditions. wikipedia.orgnih.gov Research has shown that specific furo[2,3-b]pyridine derivatives can act as inverse agonists, which can be beneficial in certain pathological states. researchgate.net The desensitization of CB1R is linked to phosphorylation at specific serine residues, a mechanism that influences tolerance to cannabinoid agonists. nih.gov
Estrogen Receptor Alpha (ERα): The estrogen receptor alpha (ERα) is a crucial target in the treatment of hormone-dependent breast cancers. mdpi.comrcsb.org The development of selective estrogen receptor modulators (SERMs) and degraders (SERDs) is a major focus of anticancer drug discovery. While direct examples of this compound derivatives targeting ERα are not prominent in the reviewed literature, the broader class of heterocyclic compounds is frequently explored for this purpose. The core principles of ERα modulation involve ligand binding to the receptor's ligand-binding domain, which can either activate or inhibit transcriptional processes. cellsignal.comjax.org
HER2: The human epidermal growth factor receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and other cancers. mdpi.comwikipedia.org The development of HER2 inhibitors is a cornerstone of targeted cancer therapy. nih.govresearchgate.net Furo[2,3-b]pyridine derivatives have been explored as scaffolds for dual inhibitors of HER2 and the epidermal growth factor receptor (EGFR). nih.gov For instance, TAK-285, a novel HER2/EGFR dual kinase inhibitor, demonstrated potent in vivo efficacy in HER2-overexpressing tumor models. nih.govoncoscience.us The mechanism of action of such inhibitors often involves binding to the ATP pocket of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival. mdpi.comwikipedia.orgnih.gov
Structure-Activity Relationship (SAR) Studies and Molecular Design
The systematic investigation of how chemical structure relates to biological activity is fundamental to drug discovery. wikipedia.org For furo[2,3-b]pyridine derivatives, SAR studies have been crucial in optimizing their therapeutic potential.
Researchers have explored how modifications to the furo[2,3-b]pyridine core influence activity against various targets. researchgate.netresearchgate.net For instance, in the development of antitrypanosomal agents, diversification of phenyl groups in the imidazole (B134444) portion of furo[2,3-b]pyridine-based compounds was explored to understand the impact on efficacy. researchgate.net Similarly, studies on pyridine derivatives have shown that the number and position of substituents like methoxy (B1213986) groups, as well as the introduction of halogens and other rings, significantly affect their antiproliferative activity. mdpi.com The general principle of SAR is to identify the chemical groups responsible for a desired biological effect, allowing for targeted modifications to enhance potency and selectivity. wikipedia.orgnih.gov
| Compound Series | Target | Key SAR Findings | Reference |
|---|---|---|---|
| 3,5-disubstituted-7-azaindoles | Trypanosoma brucei | Aromaticity at the 3-position is crucial for anti-trypanosomal activity. Aliphatic groups at this position lead to a loss of potency. | nih.gov |
| Imidazo[1,2-a] pyridine derivatives | Nek2 | Compound 28e showed potent proliferation inhibitory activity with an IC50 of 38 nM in MGC-803 cells. | nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivatives | HER2/EGFR | Compound 34e (TAK-285) demonstrated potent dual inhibitory activities and in vivo efficacy in HER2-overexpressing tumor models. | nih.gov |
High-Throughput Screening and Lead Identification
High-throughput screening (HTS) is a powerful method for identifying novel bioactive compounds from large chemical libraries. The furo[2,3-b]pyridine scaffold and its derivatives are often included in such screening campaigns due to their "privileged" nature in drug development. researchgate.net
One notable example is the identification of a series of 3,5-disubstituted-7-azaindoles (a related heterocyclic system) as growth inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, through an HTS of over 40,000 kinase inhibitors. nih.gov This initial screen led to the identification of several hit compounds that were subsequently optimized through medicinal chemistry efforts to improve their potency and pharmacokinetic properties. nih.gov HTS allows for the rapid assessment of large numbers of compounds, facilitating the discovery of new lead structures for drug development programs.
Contributions to Advanced Materials Science and Organic Electronics
The unique electronic and photophysical properties of fused heterocyclic systems like furo[2,3-b]pyridine make them attractive candidates for applications in materials science, particularly in the field of organic electronics. researchgate.netvulcanchem.com
Investigation of Optoelectronic Properties of Furo[2,3-b]pyridine Derivatives
Researchers have synthesized and characterized various furo[2,3-b]pyridine derivatives to understand their optical and electronic properties. For example, a family of 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides has been synthesized and shown to exhibit interesting fluorescent properties. researchgate.net The investigation of donor-acceptor systems incorporating fused thiophene-based heterocycles, which are structurally related to furo[2,3-b]pyridines, has demonstrated that their energy levels and emissive properties can be fine-tuned by altering the electron-accepting units. mdpi.com Such studies are crucial for the design of new materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Compound Class | Key Optoelectronic Property | Potential Application | Reference |
|---|---|---|---|
| 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides | Fluorescence | Fluorescent dyes, sensors | researchgate.net |
| 2,2′-bi[3,2-b]thienothiophene derivatives | Tunable energy levels and emission | Organic electronics (OLEDs, OPVs) | mdpi.com |
Role in the Synthesis of Organic Electronic Materials
The furo[2,3-b]pyridine core serves as a valuable building block in the synthesis of more complex organic electronic materials. researchgate.netvulcanchem.com The ability to introduce various functional groups onto this scaffold allows for the systematic modification of the electronic properties of the resulting materials. This tunability is essential for optimizing performance in devices such as organic field-effect transistors (OFETs) and molecular conductors. ambeed.com The inherent properties of brominated heterocycles, including this compound, make them important intermediates in the synthesis of these advanced materials. vulcanchem.com
Utility as Versatile Synthetic Building Blocks and Chemical Intermediates
Beyond its direct applications in medicinal chemistry and materials science, this compound and its derivatives are highly valued as versatile synthetic intermediates. researchgate.netvulcanchem.com The bromine atom provides a reactive site for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental transformations in modern organic synthesis. acs.org
This reactivity allows for the construction of more complex molecular architectures. For example, this compound can be used as a starting material for the synthesis of polyheterocycles. thermofisher.com The furan and pyridine rings themselves can also undergo various chemical transformations, including bromination and nitration, to yield further functionalized intermediates. researchgate.net The ability to selectively modify different positions on the furo[2,3-b]pyridine scaffold makes it a powerful tool for chemists to access a wide range of novel compounds with potential applications in diverse fields. researchgate.netresearchgate.net
Bioisosteric Relationships and Scaffold Hopping Strategies
In the quest for novel therapeutic agents, medicinal chemists frequently employ the strategies of bioisosteric replacement and scaffold hopping to design new molecules with improved potency, selectivity, and pharmacokinetic properties. niper.gov.innih.gov The furo[2,3-b]pyridine core, an isostere of azaindole, has emerged as a valuable hinge-binding template in the development of kinase inhibitors. nih.gov This strategic substitution can significantly alter a compound's interaction with the target enzyme's hinge region, potentially enhancing selectivity without compromising potency. nih.gov
Bioisosteric Replacement of the Furo[2,3-b]pyridine Scaffold
Bioisosterism involves the substitution of a molecule's fragments with other groups that have similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity. researchgate.netdrugdesign.org A notable example of this strategy involves the successful replacement of an indole (B1671886) nucleus with a furo[3,2-b]pyridine (B1253681) scaffold in the development of 5-HT1F receptor agonists for the treatment of acute migraine. ebi.ac.ukresearchgate.net This bioisosteric switch resulted in compounds with comparable affinity for the 5-HT1F receptor and improved selectivity over the original indole analogues. ebi.ac.ukresearchgate.net
In another study focused on identifying potent inhibitors for Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), researchers explored various heterocyclic cores as bioisosteric replacements for a promiscuous 7-azaindole (B17877) scaffold. nih.govacs.org Among the synthesized analogues were compounds featuring the furo[2,3-b]pyridine core. nih.govacs.org The investigation aimed to discover new chemotypes that could serve as starting points for medicinal chemistry optimization programs by systematically surveying different hinge-binding cores. nih.govacs.org
Table 1: Bioisosteric Replacements Involving Furopyridine Scaffolds
| Original Scaffold | Bioisosteric Replacement | Target | Outcome | Reference(s) |
|---|---|---|---|---|
| Indole | Furo[3,2-b]pyridine | 5-HT1F Receptor | Similar affinity, improved selectivity | ebi.ac.ukresearchgate.net |
| 7-Azaindole | Furo[2,3-b]pyridine | CAMKK2 | Identification of new inhibitor chemotypes | nih.govacs.org |
Scaffold Hopping from the Furo[2,3-b]pyridine Core
Scaffold hopping is a more drastic approach than bioisosteric replacement, involving the replacement of a central core structure with a topologically different scaffold while preserving the essential binding interactions. niper.gov.innih.gov This strategy is instrumental in discovering novel intellectual property and overcoming liabilities associated with the original scaffold. niper.gov.in
A prominent example of scaffold hopping originated from the kinase inhibitor GSK650394, which features a disubstituted 7-azaindole core. nih.govacs.org To identify new CAMKK2 inhibitor chemotypes, a scaffold hopping strategy was employed, leading to the synthesis of a variety of fused 5,6- and 6,6-ring systems, as well as single-ring heteroaromatics. nih.govacs.org This exploration included the synthesis of furo[2,3-b]pyridine analogues, demonstrating the utility of this scaffold as a viable alternative to the original 7-azaindole. nih.govacs.org The study successfully identified several potent and selective CAMKK2 inhibitors, providing valuable starting points for further drug development. nih.gov
Another instance of scaffold hopping involved the optimization of Cdc2-like kinase (CLK) inhibitors, where a furo[3,2-b]pyridine core was modified to enhance selectivity. This strategic hop led to a greater than 100-fold improvement in selectivity over cyclin-dependent kinases (CDKs).
Table 2: Scaffold Hopping from Furopyridine-Related Cores
| Original Scaffold | Hopped Scaffold(s) | Target | Outcome | Reference(s) |
|---|---|---|---|---|
| 7-Azaindole (GSK650394) | Furo[2,3-b]pyridine, Thienopyridines, Imidazopyridines | CAMKK2 | Discovery of potent and selective inhibitors | nih.govacs.org |
| Furo[3,2-b]pyridine | Not specified | CLK | >100-fold improved selectivity over CDKs |
The strategic application of bioisosterism and scaffold hopping continues to be a powerful tool in medicinal chemistry. The furo[2,3-b]pyridine scaffold, with its unique electronic properties and synthetic accessibility, serves as a versatile template for these approaches, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. nih.govresearchgate.net
Future Research Directions and Challenges in 3 Bromofuro 2,3 B Pyridine Chemistry
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
While several methods exist for the synthesis of the furo[2,3-b]pyridine (B1315467) core, the development of more efficient, atom-economical, and environmentally benign methodologies remains a primary objective. nih.gov Current strategies often involve multi-step sequences or harsh reaction conditions. Future research should focus on:
One-Pot and Multicomponent Reactions: Designing cascade or multicomponent reactions that allow for the construction of the 3-bromofuro[2,3-b]pyridine scaffold from simple, readily available starting materials in a single synthetic operation. ajol.info This approach would significantly improve efficiency and reduce waste.
Catalytic C-H Activation/Bromination: Exploring transition-metal-catalyzed or organocatalytic C-H activation of the parent furo[2,3-b]pyridine followed by direct bromination at the C3 position. This would provide a more direct and atom-economical route compared to traditional methods that may require pre-functionalized precursors.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow reactors can offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Exploration of Underexplored Reactivity and Functionalization Pathways
The reactivity of this compound has been primarily centered around the bromine atom, which serves as a handle for cross-coupling reactions. nih.govacs.org However, a deeper exploration of its reactivity is warranted. researchgate.net Key areas for future investigation include:
Reactions at Other Positions: Investigating the functionalization of other positions on the furo[2,3-b]pyridine ring system. For instance, electrophilic substitution reactions on the furan (B31954) or pyridine (B92270) ring could lead to novel derivatives. researchgate.netresearchgate.net Bromination of this compound has been shown to yield the 2,3-dibromo derivative, while nitration affords the 2-nitro-3-bromo compound. researchgate.netresearchgate.net
Ring-Opening Reactions: Exploring conditions that could induce selective opening of the furan or pyridine ring, providing access to highly functionalized and structurally diverse acyclic or alternative heterocyclic systems. nih.gov
Photochemical and Electrochemical Reactions: Investigating the behavior of this compound under photochemical or electrochemical conditions to unlock novel reaction pathways and generate unique molecular architectures. nih.gov
Rational Design and Targeted Functionalization for Enhanced Research Applications
The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in drug discovery. researchgate.net The strategic placement of a bromine atom at the 3-position allows for targeted modifications to optimize biological activity. Future efforts should be directed towards:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core through various synthetic transformations and evaluating the biological activities of the resulting analogues to establish clear SARs. researchgate.net
Development of Chemical Probes: Synthesizing derivatives of this compound that can be used as chemical probes to study biological processes or as ligands for specific protein targets. openlabnotebooks.org
Materials Science Applications: Exploring the incorporation of the this compound unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by leveraging its electronic properties.
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to:
Elucidate Reaction Pathways: Investigate the detailed step-by-step mechanisms of key transformations, such as cross-coupling reactions, to identify reactive intermediates and transition states.
Identify Side Reactions: Characterize and understand the formation of byproducts in synthetic procedures to develop strategies for their suppression.
Rationalize Regioselectivity: Explain the observed regioselectivity in functionalization reactions, which is often a challenge in pyridine chemistry. nih.gov
Synergistic Integration of Computational and Experimental Approaches
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and interpreting results. A synergistic approach that combines computational and experimental methods will be instrumental in advancing the chemistry of this compound. This can be applied to:
Predicting Reactivity: Using density functional theory (DFT) and other computational methods to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways.
Designing Novel Catalysts: Computationally screening potential catalysts for specific transformations to identify the most promising candidates for experimental investigation.
Interpreting Spectroscopic Data: Aiding in the characterization of novel compounds by predicting NMR spectra and other spectroscopic properties.
Overcoming Regioselectivity Challenges in Complex Functionalization Reactions
A significant challenge in pyridine chemistry is controlling the regioselectivity of functionalization reactions, as multiple reactive sites are often present. nih.gov For this compound, this challenge is compounded by the presence of the fused furan ring. Future strategies to address this include:
Directing Groups: Employing directing groups to steer incoming reagents to a specific position on the heterocyclic scaffold.
Catalyst Control: Developing highly selective catalysts that can differentiate between the various reactive sites on the molecule. rsc.org
Borane-Mediated Reactions: Utilizing borane (B79455) adducts to modulate the reactivity of the pyridine ring and achieve selective functionalization at specific positions, such as the C4 position. nih.gov
Implementation of Green Chemistry Principles in the Synthesis and Derivatization
Adhering to the principles of green chemistry is essential for the sustainable development of chemical processes. nih.gov Future research in the field of this compound should prioritize:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids.
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Catalytic Methods: Favoring catalytic methods over stoichiometric reagents to minimize waste generation.
By addressing these research directions and overcoming the outlined challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of novel molecules with significant scientific and technological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
